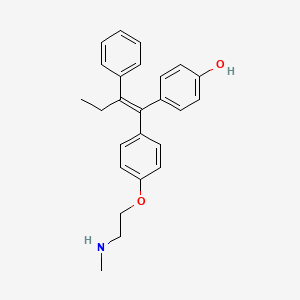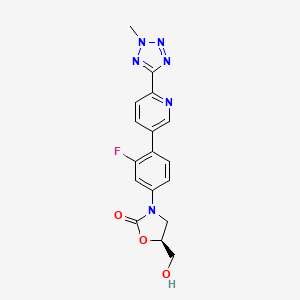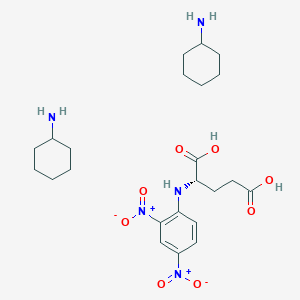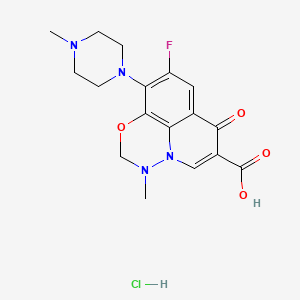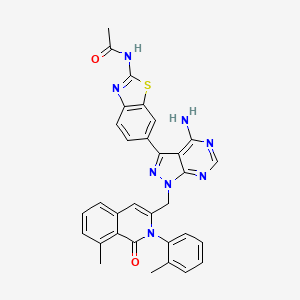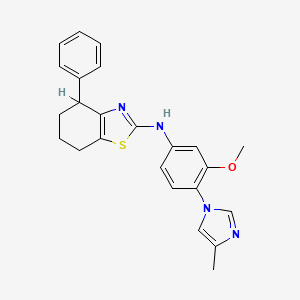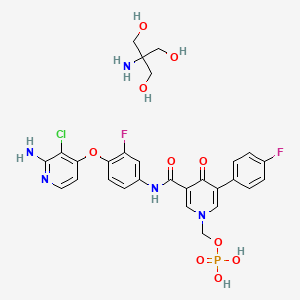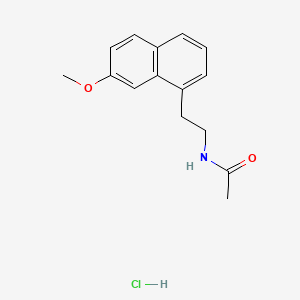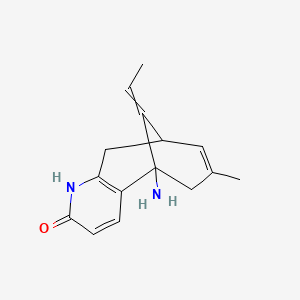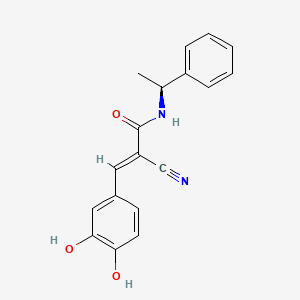
Tyrphostin AG 835
Übersicht
Beschreibung
Tyrphostin AG 835 is a compound with a molecular formula of C18H16N2O3 and a molecular weight of 308.34 . It is also known as (S)-N-(α-Methylbenzyl)-3,4-dihydroxybenzylidenecyanoacetamide or (S)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(1-phenylethyl)acrylamide . It is a protein tyrosine kinase inhibitor .
Molecular Structure Analysis
The molecular structure of Tyrphostin AG 835 consists of 18 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .
Chemical Reactions Analysis
Tyrphostin AG 835 is an EGFR kinase inhibitor . It has been found to inhibit the epidermal growth factor receptor (EGFR) kinase with an IC50 of 0.86 μM .
Physical And Chemical Properties Analysis
Tyrphostin AG 835 is a solid at 20°C . It is light yellow to amber to dark green in color . The specific rotation is +93.0 to +98.0 deg (C=0.5, MeOH) . It has a melting point of 146°C .
Wissenschaftliche Forschungsanwendungen
Protein Tyrosine Kinase Inhibitor
Tyrphostin AG 835 is known as a Protein Tyrosine Kinase Inhibitor . Protein tyrosine kinases are enzymes that are key regulators of cell signaling pathways, often involved in the growth and proliferation of cells. By inhibiting these enzymes, Tyrphostin AG 835 can potentially regulate these pathways, making it a valuable tool in research related to cancer and other diseases involving abnormal cell growth.
EGFR-Kinase Activity Inhibition
Tyrphostin AG 835 has shown potency in the inhibition of EGFR-kinase activity . EGFR (Epidermal Growth Factor Receptor) is a protein that resides on the cell surface and is activated by binding of its specific ligands. This activation can lead to cell proliferation and differentiation. Inhibiting EGFR-kinase activity can be beneficial in the treatment of cancers where EGFR is overexpressed or mutated.
Dopamine Activity Regulation
Research has suggested that Tyrphostin AG 835 could potentially inhibit Dop by competing with the binding of ATP . Dopamine (Dop) is a type of neurotransmitter, and ATP is a molecule that provides energy for many processes in living cells. This suggests that Tyrphostin AG 835 could have applications in neurological research, particularly in areas related to dopamine activity.
Gene Information Research
Tyrphostin AG 835 is associated with several genes, including MST1R (4486), PTK2 (5747), PTK6 (5753), PTK7 (5754), TWF1 (5756), and TXK (7294) . This suggests that Tyrphostin AG 835 could be used in genetic research, particularly in studies related to these genes.
Safety and Hazards
Wirkmechanismus
Target of Action
Tyrphostin AG 835 is primarily known as a Protein Tyrosine Kinase inhibitor . Protein Tyrosine Kinases (PTKs) are key regulators of critical cellular processes such as metabolism, cell division, and survival. By inhibiting PTKs, Tyrphostin AG 835 can interfere with these processes, potentially leading to therapeutic effects .
Mode of Action
This inhibition can disrupt signal transduction pathways, leading to altered cellular function .
Biochemical Pathways
For instance, it may affect pathways related to cell growth and proliferation, apoptosis, and cell migration .
Pharmacokinetics
It is known that tyrphostin ag 835 is soluble in ethanol and dmso , which could influence its bioavailability and distribution.
Result of Action
The molecular and cellular effects of Tyrphostin AG 835’s action are largely dependent on the specific cellular context and the particular PTKs it inhibits. In general, inhibition of PTKs can lead to a disruption of cellular signaling, potentially affecting cell growth, survival, and other functions .
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12(14-5-3-2-4-6-14)20-18(23)15(11-19)9-13-7-8-16(21)17(22)10-13/h2-10,12,21-22H,1H3,(H,20,23)/b15-9+/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGQVUWXNOJOSJ-DGGAMASNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017645 | |
| Record name | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133550-37-5 | |
| Record name | Tyrphostin AG 835 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16763 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tyrphostin AG 835 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




